N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetamide
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Description
N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.51. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential in Neurodegenerative Diseases
Research indicates significant potential for compounds structurally related to "N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetamide" in the treatment of neurodegenerative diseases, such as Alzheimer's disease. A novel histamine H3 receptor antagonist, GSK189254, has shown to bind to H3 receptors in Alzheimer's disease brain, suggesting potential therapeutic application for dementia and cognitive disorders. This compound improved cognitive performance in preclinical models, indicating a promising avenue for further research into similar compounds for neurodegenerative disease therapy (Medhurst et al., 2007).
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial properties. For instance, N-cyclohexyl-2-cyanoacetamide derivatives have shown efficacy against bacteria and fungi. This points to the potential utility of "this compound" and related compounds in developing new antimicrobial agents (Ali et al., 2010).
Novel Applications in Chemical Synthesis
Research into the chemical synthesis and applications of related compounds has led to the development of novel heterocyclic compounds with potential utility in various fields, including agriculture as insecticides and in medicinal chemistry for the development of new therapeutic agents. The flexibility in synthesizing diverse derivatives suggests a broad range of potential applications for "this compound" in chemical research (Fadda et al., 2017).
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-31-16-9-7-15(8-10-16)13-28-23(29)21-18(11-12-34-21)27(24(28)30)14-20-25-22(26-33-20)17-5-3-4-6-19(17)32-2/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIYMRUOAXXCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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